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(2-Cyanoanilino)(oxo)acetic acid
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Overview
Description
2-((2-cyanophenyl)amino)-2-oxoacetic acid is an organic compound that features a cyano group attached to a phenyl ring, which is further connected to an amino group and an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-cyanophenyl)amino)-2-oxoacetic acid typically involves the reaction of 2-aminobenzonitrile with oxalic acid derivatives. One common method is the reaction of 2-aminobenzonitrile with diethyl oxalate under basic conditions, which leads to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-((2-cyanophenyl)amino)-2-oxoacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((2-cyanophenyl)amino)-2-oxoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Condensation: Acid or base catalysts are often employed in condensation reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the reagent used.
Condensation: Imines or other condensation products.
Scientific Research Applications
2-((2-cyanophenyl)amino)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-((2-cyanophenyl)amino)-2-oxoacetic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amino and oxo groups can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzonitrile: A precursor in the synthesis of 2-((2-cyanophenyl)amino)-2-oxoacetic acid.
2-cyanoacetamide: Another compound with a cyano group and similar reactivity.
2-oxoacetic acid: Shares the oxoacetic acid moiety.
Uniqueness
2-((2-cyanophenyl)amino)-2-oxoacetic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activities that are not as pronounced in similar compounds.
Biological Activity
(2-Cyanoanilino)(oxo)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound this compound features a cyano group attached to an aniline structure, combined with an oxoacetic acid moiety. Its molecular formula is C₉H₈N₂O₃, and its structural representation can be summarized as follows:
- Molecular Weight : 192.17 g/mol
- Functional Groups : Cyano, amine, carboxylic acid
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : It has been shown to inhibit the proliferation of several cancer cell lines.
- Antimicrobial Properties : The compound demonstrates activity against certain bacterial strains.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes linked to cancer progression.
The antitumor effects of this compound are primarily attributed to its ability to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways associated with cancer cell growth and survival. The inhibition of RTKs leads to reduced tumor cell proliferation and increased apoptosis.
Case Studies
- Study on Lung Cancer Cells : A study evaluated the effects of this compound on non-small cell lung cancer (NSCLC) models. The results indicated a significant reduction in cell viability, with IC₅₀ values demonstrating potent inhibitory effects at concentrations as low as 10 μM .
- Breast Cancer Research : In another investigation involving breast cancer cell lines, the compound showed a marked decrease in proliferation rates and induced apoptosis through caspase activation pathways .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been tested against various bacterial strains. The results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 μg/mL |
Escherichia coli | 100 μg/mL |
Pseudomonas aeruginosa | 75 μg/mL |
Enzyme Inhibition
This compound has been identified as a reversible inhibitor of specific enzymes involved in metabolic pathways related to cancer. For instance, it inhibits dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
Research Findings
A detailed kinetic analysis revealed that the compound exhibits competitive inhibition with a Ki value of approximately 15 μM against DHFR, highlighting its potential as a lead compound for developing new anticancer drugs .
Properties
CAS No. |
61068-77-7 |
---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-(2-cyanoanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C9H6N2O3/c10-5-6-3-1-2-4-7(6)11-8(12)9(13)14/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
CUOCPSSQPCPPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)O |
Origin of Product |
United States |
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